

RAF709 solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	RAF709	
Cat. No.:	B15614118	Get Quote

Application Notes and Protocols for RAF709

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAF709 is a potent and highly selective ATP-competitive kinase inhibitor targeting RAF kinases, particularly B-RAF and C-RAF, with IC50 values of 0.4 nM and 0.5 nM, respectively.[1] It operates distinctly from previous generations of RAF inhibitors by effectively inhibiting both RAF monomers and dimers.[2][3] This characteristic allows RAF709 to inhibit the MAPK signaling pathway in tumors with BRAF V600 mutations as well as those driven by mutant RAS (NRAS or KRAS), while causing minimal paradoxical activation of wild-type RAF.[2][4] These properties make RAF709 a valuable tool for investigating RAS/RAF signaling and a promising candidate for cancer therapy in tumors with BRAF or RAS mutations.[2][3]

Mechanism of Action: The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis.[5] Dysregulation of this pathway, often due to mutations in RAS or RAF genes, is a common driver of oncogenesis.[5][6] RAF709 exerts its therapeutic effect by inhibiting the RAF kinases, which are central components of this pathway. Upon activation by upstream signals, such as growth factors that activate RAS proteins, RAF kinases phosphorylate and activate MEK1 and MEK2.[5] These, in turn, phosphorylate and activate ERK1 and ERK2,

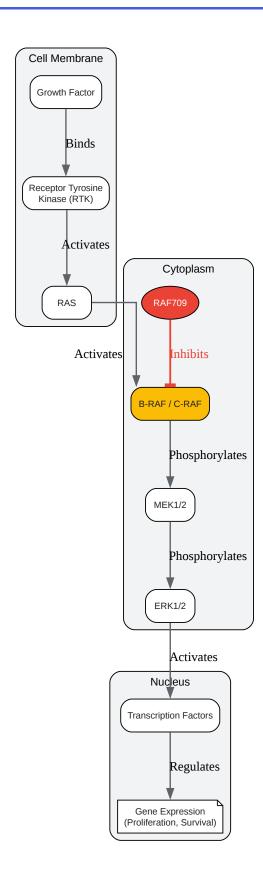






which then translocate to the nucleus to regulate gene expression. By inhibiting B-RAF and C-RAF, **RAF709** effectively blocks this signaling cascade, leading to decreased phosphorylation of MEK and ERK and subsequent inhibition of tumor cell proliferation.[1]





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RAF709 inhibits the MAPK/ERK signaling pathway.



Solubility of RAF709

RAF709 is supplied as a crystalline solid and exhibits solubility in various organic solvents.[1] It is sparingly soluble in aqueous buffers.[1] For optimal results, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent, which can then be further diluted in aqueous media for experimental use.

Solvent	Concentration	Reference
DMSO	~100 mg/mL (184.31 mM)	[7]
DMSO	~30 mg/mL	[1]
Dimethyl Formamide (DMF)	~30 mg/mL	[1]
Ethanol	~10 mg/mL	[1]
1:2 DMSO:PBS (pH 7.2)	~0.33 mg/mL	[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (4.61 mM)	[8]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (4.61 mM)	[8]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.61 mM)	[8]

Note: The use of fresh, high-quality solvents is crucial. Moisture-absorbing DMSO can reduce the solubility of the compound.[7]

ProtocolsPreparation of Stock Solutions

Materials:

- RAF709 crystalline solid
- Anhydrous DMSO
- Sterile, polypropylene microcentrifuge tubes



Procedure:

- Equilibrate the RAF709 vial to room temperature before opening.
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of RAF709 (Molecular Weight: 542.6 g/mol). For example, to a 5 mg vial, add 921.5 μL of DMSO.
- Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle
 warming or sonication can be used to aid dissolution if precipitation is observed.[8]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.[8]

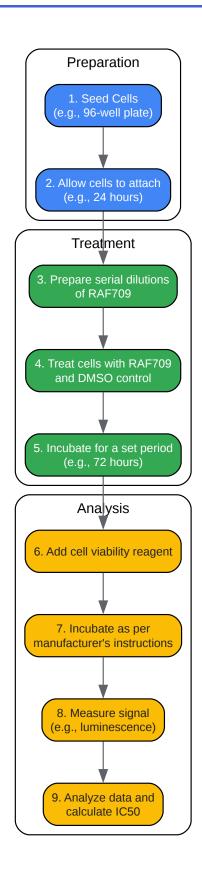
Protocol for a Cell-Based Proliferation Assay

This protocol outlines a general workflow for assessing the anti-proliferative effects of **RAF709** on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., Calu-6 for RAS mutant)[1]
- Complete cell culture medium
- 96-well cell culture plates
- RAF709 stock solution (e.g., 10 mM in DMSO)
- Cell proliferation assay reagent (e.g., CellTiter-Glo®)
- Plate reader capable of measuring luminescence





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Workflow for a cell-based proliferation assay.



Procedure:

- Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a
 predetermined density and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of the RAF709 stock solution in complete
 cell culture medium. Ensure the final DMSO concentration is consistent across all wells and
 does not exceed a non-toxic level (typically ≤ 0.5%).[7]
- Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of RAF709. Include wells with DMSO-only as a vehicle control.
- Incubation: Incubate the plate for a duration appropriate for the cell line, typically 72 hours.
- Viability Assessment: Add the cell proliferation reagent to each well according to the manufacturer's protocol.
- Data Acquisition: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
- Data Analysis: Normalize the data to the vehicle control and plot the results as a doseresponse curve to determine the IC50 value.

Safety Precautions

RAF709 should be considered hazardous until more information is available. Handle with care, and avoid ingestion, inhalation, and contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Wash hands thoroughly after handling. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

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